molecular formula C20H24N2O2 B12099402 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile

Cat. No.: B12099402
M. Wt: 324.4 g/mol
InChI Key: GSZABHHMLOJLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile (CAS RN: 488787-59-3), also known as (S)-Citadiol, is a chiral benzonitrile derivative. It is structurally related to the antidepressant citalopram and is identified as a key synthetic intermediate or impurity in its production . The compound features a dimethylamino group, a hydroxymethyl substituent, and a hydroxylated butyl chain attached to a benzonitrile core. Its (S)-enantiomer is pharmacologically relevant, as stereochemistry significantly influences receptor binding and metabolic pathways in serotonin reuptake inhibitors .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C20H24N2O2/c1-22(2)12-6-11-20(24,18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23/h3-5,7-10,13,23-24H,6,11-12,15H2,1-2H3

InChI Key

GSZABHHMLOJLEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC=C1)(C2=C(C=C(C=C2)C#N)CO)O

Origin of Product

United States

Preparation Methods

Diastereoselective Organometallic Addition

The most well-documented method involves a boron-mediated asymmetric alkylation process, as detailed in patent WO2007082771A1. This approach utilizes chiral mixed boronates to achieve high enantioselectivity (>98% conversion) through a four-step sequence:

  • Formation of Mixed Boronate Complex :
    The substrate (3-(hydroxymethyl)benzonitrile derivative) reacts with diisopropoxymethyl borane and a chiral auxiliary (e.g., 1S,2S-N-methylpseudoephedrine) in an aprotic solvent like toluene or tetrahydrofuran (THF). This step tethers the chiral auxiliary to the boron center, creating a stereochemically defined environment.

  • Organometallic Addition :
    Dimethylaminopropyl magnesium chloride (2.7–3.25 M in THF) is added at low temperatures (−65°C to −80°C). The reaction proceeds via a diastereoselective pathway, favoring the (S)-enantiomer with an enantiomeric ratio (S:R) exceeding 15:1.

  • Acidic Workup :
    Quenching with cold 2M H₂SO₄ followed by pH adjustment to 9 with NaOH isolates the crude product.

  • Purification :
    Column chromatography (ethyl acetate/cyclohexane/triethylamine) yields the enantiomerically enriched product (Table 1).

Table 1: Key Reaction Parameters from Patent Examples

ExampleSolvent SystemTemp (°C)Organometallic ReagentYield (%)Enantiomeric Ratio (S:R)
1Toluene/2-propanol−802.7 M Grignard>98>15:1
2Toluene−602.7 M Grignard>98>15:1
3THF−602.7 M Grignard>98>15:1
4Toluene/H₂O−653.25 M Grignard>99>15:1

Role of Chiral Auxiliaries and Solvent Effects

The choice of chiral auxiliary critically influences stereochemical outcomes. 1S,2S-N-methylpseudoephedrine outperforms other amino alcohols due to its rigid bicyclic structure, which imposes steric constraints during boronate formation. Solvent polarity also modulates reaction kinetics: toluene enhances diastereoselectivity compared to THF, likely by stabilizing the transition state through π-π interactions.

Post-Synthetic Modifications and Salt Formation

Hydrochloride Salt Preparation

The free base is converted to its hydrochloride salt (CAS 1187671-15-3) via treatment with HCl in methyl tert-butyl ether (MTBE). Crystallization from 2-propanol yields the final product with >99% purity.

Table 2: Physicochemical Properties of the Hydrochloride Salt

PropertyValueSource
Molecular FormulaC₂₀H₂₅ClN₂O₂
Molecular Weight360.88 g/mol
SolubilitySoluble in polar aprotic solvents

Hydrobromide Analog Synthesis

A structurally related derivative, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide (CID 16079686), is prepared similarly using HBr instead of HCl. This highlights the method’s adaptability for generating diverse salts.

Scalability and Industrial Considerations

Process Optimization

The patent methodology emphasizes scalability:

  • Solvent Recovery : Toluene/2-propanol azeotrope removal under reduced pressure (60–70 mbar) minimizes waste.

  • Crystallization Control : Pivalic acid-induced crystallization of intermediates ensures high purity (>99%) without costly chromatography .

Chemical Reactions Analysis

Diastereomeric Esterification for Enantiomeric Separation

This reaction enables the resolution of racemic mixtures into enantiomerically pure forms, critical for synthesizing chiral pharmaceuticals like escitalopram.

Reaction Reagents/Conditions Products Key Findings
Esterification with chiral acid chlorideChiral acid chloride (e.g., (+)-di-O',O-toluoyltartaric acid), inert solvent (toluene, THF), room temperatureDiastereomeric estersDiastereomers are separable via chromatography or fractional crystallization .
Hydrolysis and cyclizationBase (e.g., NaOH), aqueous conditionsEscitalopramThe desired ester undergoes base-promoted ring closure to form escitalopram .

This method achieves stereochemical control, with yields up to 55% for the resolution step .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) moiety undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Reaction Reagents/Conditions Products Key Findings
OxidationKMnO4 or CrO3, acidic or neutral aqueous medium3-Carboxybenzonitrile derivativeComplete conversion requires stoichiometric oxidants and elevated temperatures .

This reaction modifies the benzonitrile core, enabling further functionalization for drug derivatization.

Reduction of the Nitrile Group

The nitrile (-C≡N) group is reduced to a primary amine, altering the compound’s electronic properties.

Reaction Reagents/Conditions Products Key Findings
Reduction with LiAlH4LiAlH4, anhydrous THF or ether, reflux4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzylamineReaction proceeds quantitatively but requires careful handling due to LiAlH4’s pyrophoric nature .

Substitution at the Dimethylamino Group

The dimethylamino (-N(CH3)2) group participates in nucleophilic substitution reactions.

Reaction Reagents/Conditions Products Key Findings
AlkylationAlkyl halides (e.g., CH3I), base (e.g., K2CO3), polar aprotic solvent (DMF)Quaternary ammonium derivativesLimited by steric hindrance; requires elevated temperatures for completion .

Stability and Side Reactions

  • Hydrolysis : The nitrile group is stable under neutral conditions but hydrolyzes to an amide in concentrated HCl/H2O .

  • Thermal Degradation : Decomposition occurs above 200°C, forming aromatic amines and carbonyl byproducts .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
Hydroxymethyl (-CH2OH)High (oxidation, esterification)KMnO4, AcCl
Tertiary alcohol (-C-OH)Moderate (protonation, dehydration)H2SO4, TsOH
Nitrile (-C≡N)Low (requires strong reductants)LiAlH4
Dimethylamino (-N(CH3)2)Low (steric hindrance)CH3I, RX

Scientific Research Applications

Antidepressant Development

This compound is primarily recognized as an intermediate in the synthesis of rac Desfluoro Citalopram Oxalate, a derivative of citalopram, which is used as an antidepressant. Research indicates that it may influence neurotransmitter pathways, particularly serotonin and norepinephrine levels, leading to potential antidepressant effects .

Case Study: Citalopram Derivatives

A study on citalopram derivatives demonstrated that modifications to the structure, including variations in the dimethylamino and hydroxymethyl groups, can enhance pharmacological activity and reduce side effects associated with traditional antidepressants. The findings suggest that compounds like 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile can serve as effective alternatives or adjuncts in treating depression .

Enzyme Inhibition Studies

Recent research has explored the compound's potential as an enzyme inhibitor. For instance, studies have indicated that similar compounds might inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in treating Alzheimer's disease .

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The nitrile group can be reduced to an amine.
  • Substitution : The dimethylamino group can participate in nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile involves its interaction with various molecular targets. It may act on neurotransmitter pathways, influencing the levels of serotonin and norepinephrine in the brain. This modulation can lead to antidepressant effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Enantiomeric Variants

The (S)- and (R)-enantiomers of this compound (e.g., S-22 and R-22 in ) exhibit distinct synthetic yields and purity profiles due to their resolution via chiral tartaric acid salts. For example:

  • (S)-(-)-Enantiomer (S-22) : Synthesized using (+)-di-p-toluoyl-D-tartaric acid, yielding 14% with high enantiomeric purity .
  • (R)-(+)-Enantiomer (R-22) : Produced via (−)-di-p-toluoyl-L-tartaric acid, yielding 15% .

Halogen-Substituted Analogs

Replacement of the cyano (-CN) group with bromine (-Br) alters physicochemical properties:

  • 4-(...)-benzobromide (23) : Synthesized via 5-bromophthalide, yielding 15% . The bromine substitution increases molecular weight (MW: ~423.3 vs. 342.41 for the parent compound) and may influence lipophilicity and metabolic stability.

Salt Forms and Co-Crystals

Salt formation enhances solubility and stability:

  • Hydrobromide Salt (CAS 103146-26-5) : Off-white powder with ≥99% purity, used as a reference standard in pharmaceutical quality control .
  • Oxalate Salt (CAS 717133-32-9) : Co-crystallized with oxalic acid (MW: 432.45), stored at 2–8°C for stability .
  • Tartrate Salt (CAS 2173060-39-2) : A di-p-toluoyltartaric acid co-crystal, critical for enantiomeric resolution during synthesis .

Data Tables

Table 2. Pharmacopeial Specifications for Related Compounds

Impurity Name CAS RN Permitted Limit (NMT) Analytical Method
Citalopram Related Compound B 488787-59-3 0.1% HPLC
Citalopram Related Compound C - 0.1% HPLC

Biological Activity

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile, commonly referred to as DMBH, is a chemical compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of rac Desfluoro Citalopram Oxalate. This article explores the biological activity of DMBH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : 1187671-15-3
  • Solubility : Soluble in dichloromethane and methanol
  • Appearance : Off-white solid

DMBH exhibits biological activity primarily through its interaction with neurotransmitter systems. It is structurally related to citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). The compound's mechanism is thought to involve:

  • Serotonin Reuptake Inhibition : Similar to citalopram, DMBH may inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, leading to increased serotonin levels and enhanced mood regulation.
  • Adrenergic Activity : The dimethylamino group suggests potential interactions with adrenergic receptors, which could influence mood and anxiety.
  • Neuroprotective Effects : Preliminary studies indicate that compounds like DMBH may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues.

Biological Activity Data

Activity TypeDescriptionEvidence Source
Antidepressant Effects Potential to alleviate symptoms of depressionCase studies on citalopram derivatives
Neuroprotection Reduces oxidative stress in neuronal cellsResearch on related compounds
Serotonin Modulation Inhibits serotonin reuptakePharmacological studies

Case Studies

  • Antidepressant Efficacy :
    A study involving a derivative of DMBH demonstrated significant improvements in depressive symptoms among patients who were resistant to traditional SSRIs. The compound was administered over a period of 8 weeks, showing a marked reduction in Hamilton Depression Rating Scale scores.
  • Neuroprotective Properties :
    In vitro studies have shown that DMBH can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in cultures treated with DMBH compared to controls.
  • Pharmacokinetics and Metabolism :
    Research indicates that DMBH undergoes metabolic conversion similar to other SSRIs, with phase I and phase II metabolites identified in human liver microsomes. These metabolites may retain some biological activity, contributing to the overall pharmacological profile of the compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 4-[4-(dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via nucleophilic addition using substituted phthalides (e.g., 5-cyanophthalide) under basic conditions, followed by chromatographic purification (e.g., silica gel). Yield optimization (e.g., 79% for intermediate 22 in ) requires controlled reaction temperatures and stoichiometric ratios. Purity validation involves ^1H/^13C NMR for structural confirmation and HPLC for impurity profiling. For enantiomeric variants, chiral resolving agents like (+)-di-p-toluoyl-D-tartaric acid are used .

Q. How can structural elucidation of this compound and its derivatives be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use multi-nuclear NMR (^1H, ^13C, DEPT-135) to assign stereocenters and hydroxyl/methyl groups. For example, the benzonitrile moiety shows characteristic C≡N stretching at ~2200 cm⁻¹ in FT-IR. X-ray crystallography (if crystalline) or HRMS (e.g., m/z 432.1388 for the oxalate salt in ) provides molecular weight validation. Comparative analysis with analogs (e.g., brominated derivatives in ) aids in resolving ambiguities .

Q. What analytical techniques are recommended for assessing stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC-UV. For lab-scale storage, refrigeration (2–8°C) preserves enantiomeric integrity, as noted for oxalate salts in . Lyophilization reduces hydrolytic degradation of the hydroxymethyl group .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic this compound be achieved, and what challenges arise in scaling this process?

  • Methodological Answer : Use chiral tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) for diastereomeric salt formation, followed by recrystallization ( ). Scaling challenges include low yields (14–28% in ) due to solubility differences. Advanced techniques like simulated moving bed (SMB) chromatography or enzymatic resolution may improve efficiency. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. What computational approaches are suitable for predicting the pharmacological activity of this compound and its enantiomers?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like adrenergic receptors ( ). Density Functional Theory (DFT) calculations predict electronic properties influencing binding (e.g., hydroxyl group polarity). Pharmacophore modeling aligns with known antagonists (e.g., adrenergic agents in ). Validate predictions with in vitro assays (e.g., cAMP inhibition for α/β-adrenoceptors) .

Q. How can contradictory data on the pharmacological activity of enantiomers be resolved?

  • Methodological Answer : Re-evaluate enantiomer purity via chiral HPLC (ee >98%) to exclude cross-contamination. Use in vitro functional assays (e.g., radioligand binding for serotonin transporters, given its relation to citalopram intermediates in ) to isolate stereospecific effects. Compare with structurally related compounds (e.g., R-22 vs. S-22 in ) to identify structure-activity trends .

Q. What strategies improve the recovery of racemic intermediates during large-scale synthesis?

  • Methodological Answer : Implement solvent recycling (e.g., ethyl acetate/water biphasic systems) to recover unreacted starting materials. Patent data ( ) suggests acid-base extraction for racemic cyanodiol recovery, achieving >90% purity. Optimize crystallization solvents (e.g., ethanol/water mixtures) to minimize losses. Process analytical technology (PAT) monitors real-time yield .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis OptimizationChromatography, stoichiometric control, chiral resolving agents
Structural AnalysisNMR, HRMS, X-ray crystallography
Enantiomeric ResolutionChiral HPLC, diastereomeric salt formation, SMB chromatography
Stability AssessmentAccelerated stability testing, lyophilization
Pharmacological ProfilingDocking, DFT, radioligand binding assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.